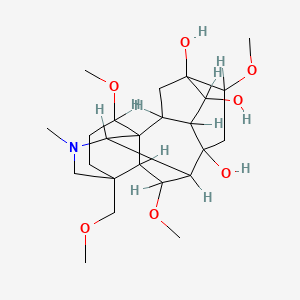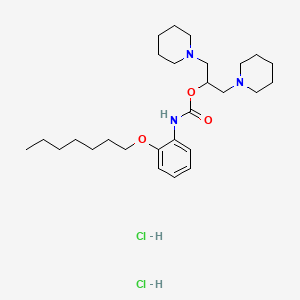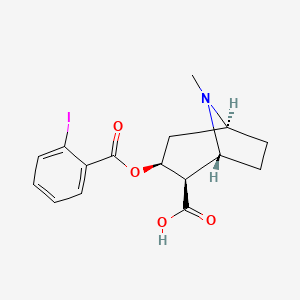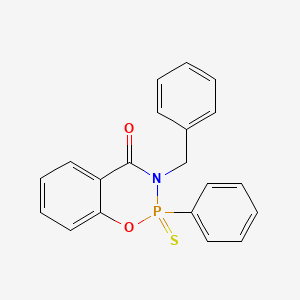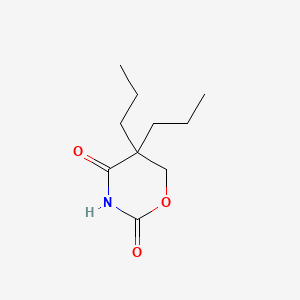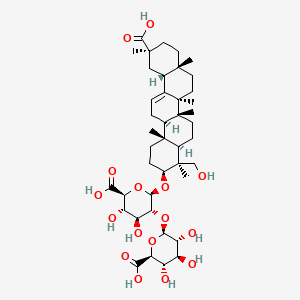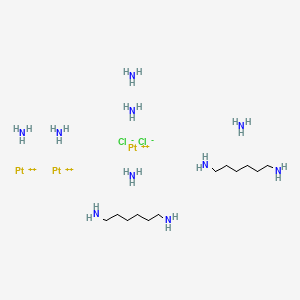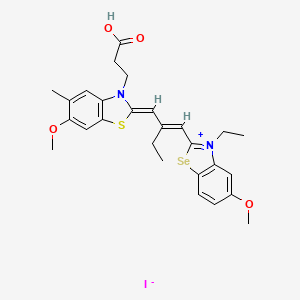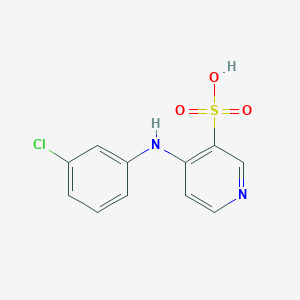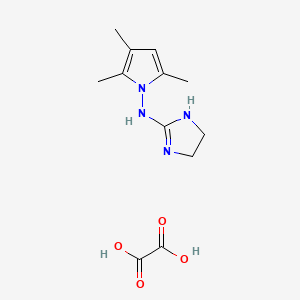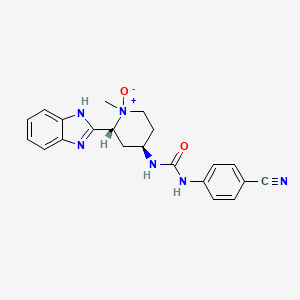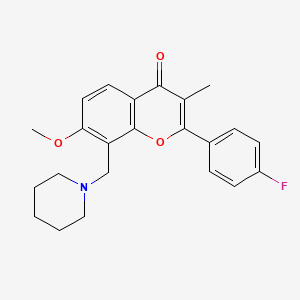
Isocorybulbine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocorybulbine is an isoquinoline alkaloid with the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol . It is found in the tubers of Corydalis cava and Corydalis tuberosa, plants belonging to the Fumariaceae family . This compound is known for its diverse pharmacological properties and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isocorybulbine involves several steps, starting from the extraction of the compound from natural sources such as Corydalis tuberosa . The base is dextrorotatory with an optical rotation of [α]D15 +301° in chloroform . The compound can be purified from ethanol, yielding colorless, flat leaflets .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources followed by purification processes. The compound is slightly soluble in ethanol and forms a crystalline methiodide with a melting point of 218-221°C .
Chemical Reactions Analysis
Types of Reactions: Isocorybulbine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield tetrahydro derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other isoquinoline alkaloids.
Biology: Studied for its effects on enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the development of pharmaceuticals and as a research tool in chemical biology.
Mechanism of Action
Isocorybulbine is similar to other isoquinoline alkaloids such as corybulbine, tetrahydrocoptisine, and tetrahydropalmatine . it is unique in its specific molecular structure and pharmacological properties. For example, while corybulbine also exhibits analgesic properties, this compound has a distinct mechanism of action and a different set of molecular targets .
Comparison with Similar Compounds
- Corybulbine
- Tetrahydrocoptisine
- Tetrahydropalmatine
- Dehydrocorydaline
- N-methyltetrahydroberbinium
Is there anything else you would like to know about isocorybulbine or any other compound?
Properties
CAS No. |
22672-74-8 |
|---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(13S,13aR)-3,9,10-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol |
InChI |
InChI=1S/C21H25NO4/c1-12-14-5-6-18(24-2)21(26-4)16(14)11-22-8-7-13-9-19(25-3)17(23)10-15(13)20(12)22/h5-6,9-10,12,20,23H,7-8,11H2,1-4H3/t12-,20+/m0/s1 |
InChI Key |
UABBYTGYXLXVNA-FKIZINRSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)O |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


